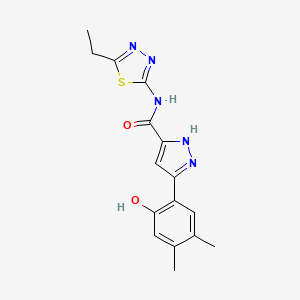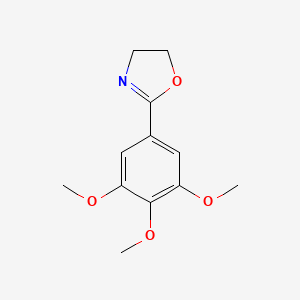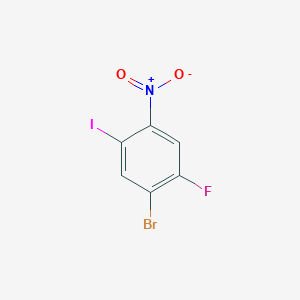
6-Bromo-2,4-dimethyl-3-(phenylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with bromine, two methyl groups, and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenylmethoxy group.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions can yield dehalogenated or demethylated products .
Applications De Recherche Scientifique
Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and phenylmethoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyridine, 2,4-dimethyl-3-(phenylmethoxy)-: Lacks the bromine atom, which may affect its reactivity and binding properties.
Pyridine, 6-bromo-2,4-dimethyl-: Lacks the phenylmethoxy group, which may influence its solubility and interaction with other molecules.
Uniqueness: Pyridine, 6-bromo-2,4-dimethyl-3-(phenylmethoxy)- is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both bromine and phenylmethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
1204139-70-7 |
|---|---|
Formule moléculaire |
C14H14BrNO |
Poids moléculaire |
292.17 g/mol |
Nom IUPAC |
6-bromo-2,4-dimethyl-3-phenylmethoxypyridine |
InChI |
InChI=1S/C14H14BrNO/c1-10-8-13(15)16-11(2)14(10)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Clé InChI |
VVRNHTWXAXCMDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1OCC2=CC=CC=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


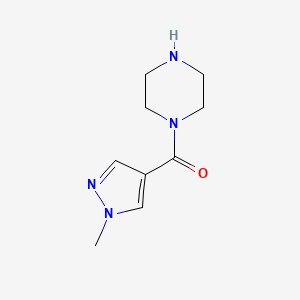
![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)
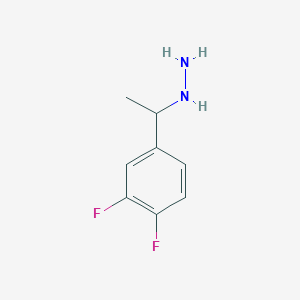
![tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14083311.png)
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
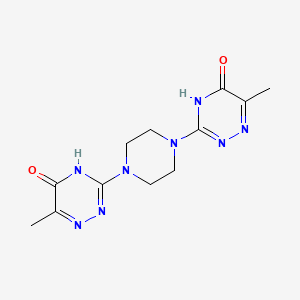
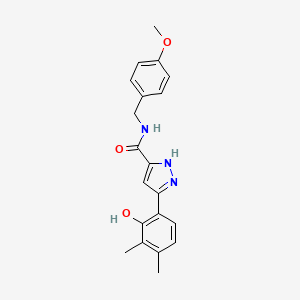
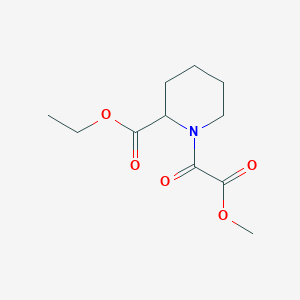
![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)
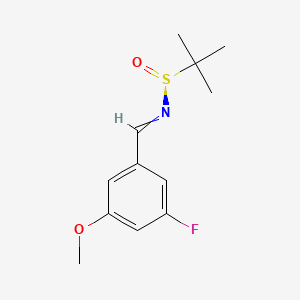
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
